molecular formula C15H21BrN2O4S B12012064 2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid

2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid

Cat. No.: B12012064
M. Wt: 405.3 g/mol
InChI Key: BBLGSHWBWMCIJL-UHFFFAOYSA-N
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Description

2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid is a complex organic compound that features a brominated thiophene ring, a piperazine moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid typically involves multiple steps:

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Piperazine Derivative: The piperazine moiety is introduced through a nucleophilic substitution reaction with a suitable precursor, such as 1-boc-piperazine.

    Coupling Reaction: The brominated thiophene and the piperazine derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Debrominated thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chlorothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
  • 2-(5-fluorothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid

Uniqueness

The presence of the bromine atom in 2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid may confer unique reactivity and interaction profiles compared to its chloro or fluoro analogs

Properties

Molecular Formula

C15H21BrN2O4S

Molecular Weight

405.3 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12(13(19)20)10-4-5-11(16)23-10/h4-5,12H,6-9H2,1-3H3,(H,19,20)

InChI Key

BBLGSHWBWMCIJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(S2)Br)C(=O)O

Origin of Product

United States

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